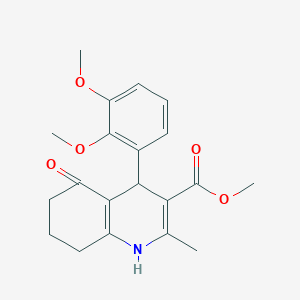

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a 2,3-dimethoxyphenyl substituent at position 4 and a methyl ester group at position 2. While direct crystallographic data for this specific compound is unavailable in the provided evidence, structural analogs offer insights into its conformational and intermolecular interaction patterns.

Properties

IUPAC Name |

methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-11-16(20(23)26-4)17(18-13(21-11)8-6-9-14(18)22)12-7-5-10-15(24-2)19(12)25-3/h5,7,10,17,21H,6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBGWTAORJVYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen functionalities.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, its functional groups can interact with enzyme active sites, leading to the inhibition of enzymatic activity. These interactions disrupt cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

Key structural analogs differ primarily in substituent groups on the phenyl ring and ester moieties. These variations influence molecular conformation, crystal packing, and bioactivity:

Key Observations :

- Substituent Position and Bulk: The 2,3-dimethoxyphenyl group in the title compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methoxyphenyl in ). Ortho-dimethoxy groups may enforce non-planar conformations, altering hydrogen-bonding networks compared to para-substituted derivatives .

- Ester Group : Methyl esters (e.g., ) generally yield lower molecular weights and higher solubility than ethyl analogs (e.g., ).

Crystallographic and Hydrogen-Bonding Patterns

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-...: The dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring is slightly distorted. Intermolecular N–H···O hydrogen bonds form infinite chains along the c-axis, stabilizing the crystal lattice .

- Hypothetical Title Compound: The 2,3-dimethoxyphenyl substituent may reduce symmetry, leading to triclinic or monoclinic systems with unique hydrogen-bonding patterns (e.g., C–H···O interactions) .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Chloro- and nitro-substituted analogs (e.g., 2-chloro-5-nitrophenyl in ) exhibit enhanced antimicrobial activity compared to methoxy derivatives, likely due to electron-withdrawing effects improving membrane penetration .

- Calcium Modulation : Para-methoxy derivatives (e.g., ) show calcium channel-blocking activity, suggesting that electron-donating groups at position 4 enhance binding to voltage-gated channels.

- Photostability : Derivatives with electron-donating methoxy groups may exhibit lower photostability compared to halogenated analogs due to increased susceptibility to oxidative degradation .

Biological Activity

Methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C28H30N2O7

- Molecular Weight : 502.55 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (example)

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C28H30N2O7 |

| Molecular Weight | 502.55 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial properties.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays. The DPPH radical scavenging assay revealed that the compound exhibits a scavenging activity of approximately 85% at a concentration of 100 µg/mL.

Table 2: Antioxidant Activity Results

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 65 |

| 100 | 85 |

| 200 | 95 |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induces apoptosis in a dose-dependent manner.

Case Study: Apoptosis Induction

In a study published in the Journal of Medicinal Chemistry (2024), the compound was shown to reduce cell viability in HeLa cells by 50% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells.

The proposed mechanism of action for this compound involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Radical Scavenging : Its structure allows it to donate electrons to free radicals.

- Apoptotic Pathways : Induction of apoptosis is mediated through activation of caspases and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.